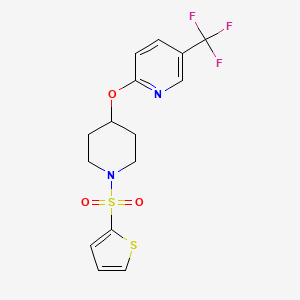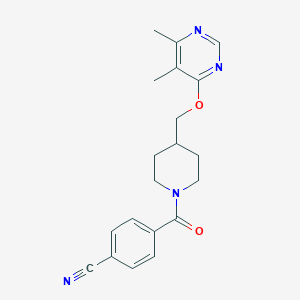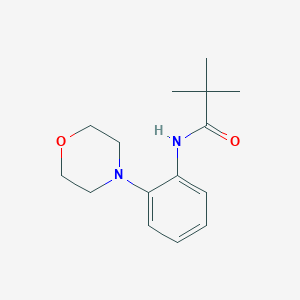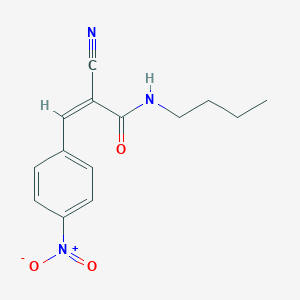![molecular formula C19H20ClNO3 B2963246 [(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-phenylbutanoate CAS No. 380166-07-4](/img/structure/B2963246.png)
[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis pathway for “[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-phenylbutanoate” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For the similar compound, METHYL N-(5-CHLORO-2-METHYLPHENYL)CARBAMATE, it has a linear formula of C9H10ClNO2 . The exact molecular structure of “this compound” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific reaction conditions. As mentioned earlier, reactions at the benzylic position are common and can include free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. For the similar compound, METHYL N-(5-CHLORO-2-METHYLPHENYL)CARBAMATE, it has a molecular weight of 199.639 . The exact physical and chemical properties of “this compound” would need to be determined experimentally.Scientific Research Applications
Pharmacological Potential
One study highlights the pharmacological profile of a novel serotonin receptor inverse agonist, showcasing the compound's potent antipsychotic-like efficacy and oral bioavailability in rats. This research emphasizes the utility of structurally complex compounds in developing new therapeutic agents with specific receptor targets, suggesting that related compounds, including "[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-phenylbutanoate", could be explored for similar pharmacological applications (Vanover et al., 2006).
Agricultural Applications
Research on polymeric and solid lipid nanoparticles for the sustained release of agricultural fungicides demonstrates the application of chemical compounds in enhancing the delivery and efficacy of plant protection products. This study underlines the potential for incorporating "this compound" into advanced delivery systems for agricultural applications, aiming to improve crop protection with reduced environmental impact (Campos et al., 2015).
Chemical Synthesis and Structural Analysis
The synthesis and biological activity screening of novel α-amino esters containing specific moieties offer insights into the structural and synthetic versatility of carbamoyl compounds. This research provides a foundation for the synthesis of "this compound" and related compounds, highlighting their potential in producing new molecules with valuable biological activities (Yancheva et al., 2015).
Materials Science and Environmental Applications
A study on the environmentally benign synthesis of polycarbonates from dihydroxybutyric acid and carbon dioxide touches on the use of chemical compounds in creating sustainable materials. This research underscores the importance of exploring compounds like "this compound" for developing new polymers and materials that are environmentally friendly and biocompatible (Tsai et al., 2016).
Properties
IUPAC Name |
[2-(5-chloro-2-methylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-3-16(14-7-5-4-6-8-14)19(23)24-12-18(22)21-17-11-15(20)10-9-13(17)2/h4-11,16H,3,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSRUMKBLUDONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2963165.png)

![2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2963168.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2963169.png)


![3-(4-fluorophenyl)-N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2963173.png)





![2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2963184.png)
